molecular formula C9H8BrFN4 B15325864 1-(3-Bromo-5-fluorobenzyl)-1h-1,2,4-triazol-3-amine

1-(3-Bromo-5-fluorobenzyl)-1h-1,2,4-triazol-3-amine

Cat. No.: B15325864
M. Wt: 271.09 g/mol
InChI Key: QJBAWUINBKHNTP-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorobenzyl)-1H-1,2,4-triazol-3-amine is a chemical compound characterized by its bromo and fluoro-substituted benzyl group attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-fluorobenzyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

  • Bromination and Fluorination: The starting material, benzylamine, undergoes bromination and fluorination to introduce the bromo and fluoro groups at the 3 and 5 positions of the benzene ring, respectively.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-fluorobenzyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the triazole ring or the benzyl group.

  • Substitution: Substitution reactions at the bromo and fluoro positions are possible, allowing for further functionalization.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) and various alkyl halides are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids or ketones.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of various substituted benzylamines or triazoles.

Scientific Research Applications

1-(3-Bromo-5-fluorobenzyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of bromo and fluoro-substituted compounds with biological targets.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-Bromo-5-fluorobenzyl)-1H-1,2,4-triazol-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and fluoro groups enhance the compound's binding affinity to these targets, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(3-Chloro-5-fluorobenzyl)-1H-1,2,4-triazol-3-amine: Similar structure with a chlorine substituent instead of bromine.

  • 1-(3-Bromo-4-fluorobenzyl)-1H-1,2,4-triazol-3-amine: Similar structure with a different position of the fluoro group.

  • 1-(3-Bromo-5-fluorobenzyl)-1H-1,2,3-triazol-4-amine: Similar structure with a different triazole ring position.

Uniqueness: 1-(3-Bromo-5-fluorobenzyl)-1H-1,2,4-triazol-3-amine is unique due to its specific combination of bromo and fluoro substituents, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

Molecular Formula

C9H8BrFN4

Molecular Weight

271.09 g/mol

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H8BrFN4/c10-7-1-6(2-8(11)3-7)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14)

InChI Key

QJBAWUINBKHNTP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)CN2C=NC(=N2)N

Origin of Product

United States

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